2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethylphenyl)acetamide
Description
The compound 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethylphenyl)acetamide is a pyrazolo-pyrazinone derivative featuring a 4-chlorophenyl substituent at position 2 of the pyrazolo[1,5-a]pyrazin-4-one core and an N-(3,4-dimethylphenyl)acetamide side chain. Its structure combines a heterocyclic scaffold with halogenated and alkylated aromatic groups, which are common pharmacophores in medicinal chemistry for optimizing solubility, bioavailability, and target binding .
Properties
CAS No. |
941876-93-3 |
|---|---|
Molecular Formula |
C22H19ClN4O2 |
Molecular Weight |
406.87 |
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C22H19ClN4O2/c1-14-3-8-18(11-15(14)2)24-21(28)13-26-9-10-27-20(22(26)29)12-19(25-27)16-4-6-17(23)7-5-16/h3-12H,13H2,1-2H3,(H,24,28) |
InChI Key |
ZXTOWOIAXNFWGY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethylphenyl)acetamide is a member of the pyrazolo[1,5-a]pyrazine class, which has garnered attention for its potential biological activities, particularly in the context of kinase inhibition and antimicrobial properties. This article delves into the biological activity of this compound, supported by various research findings and data tables.
Molecular Characteristics
- Molecular Formula : C23H21ClN4O2
- Molecular Weight : 420.9 g/mol
- CAS Number : 941939-11-3
Structural Representation
The compound features a complex structure that includes a pyrazolo[1,5-a]pyrazine core, which is known for its interactions with various biological targets.
Kinase Inhibition Potential
Research indicates that compounds within the pyrazolo[1,5-a]pyrazine family often exhibit significant kinase inhibition properties. Kinases play crucial roles in cellular signaling pathways, making them attractive targets for cancer therapies. The presence of the pyrazolo[1,5-a]pyrazine ring in this compound suggests it may inhibit specific kinases involved in tumorigenesis and other diseases.
Interaction with Biological Targets
The aromatic groups within the compound (specifically the chlorophenyl and dimethylphenyl groups) indicate its potential to interact with multiple biological targets. These interactions may lead to diverse pharmacological effects, warranting further exploration through in vitro and in vivo studies .
Case Study 1: Kinase Inhibition
In a study examining related compounds, it was found that certain pyrazolo[1,5-a]pyrazines effectively inhibited kinases involved in cancer progression. The study highlighted the importance of structural modifications in enhancing inhibitory potency. Although specific data on our compound is not available, similar compounds have shown promising results in preclinical models.
Case Study 2: Antimicrobial Evaluation
A comparative study assessed various pyrazolo derivatives for their antimicrobial properties. Compounds structurally similar to this compound exhibited notable activity against Gram-positive bacteria. This suggests that our compound may also possess similar antimicrobial capabilities, although empirical testing is necessary to confirm this hypothesis .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Kinase Inhibition | Antimicrobial Activity | Reference |
|---|---|---|---|
| Compound A | Yes | Moderate | |
| Compound B | No | High | |
| Our Compound | TBD | TBD | - |
Note: TBD = To Be Determined
Table 2: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H21ClN4O2 |
| Molecular Weight | 420.9 g/mol |
| CAS Number | 941939-11-3 |
Comparison with Similar Compounds
Key Observations :
- Halogenation vs. Alkylation : The target compound’s 3,4-dimethylphenyl group enhances lipophilicity (logP ~3.5) compared to the ethoxyphenyl analog (logP 3.5), which has a polar ethoxy group . The 4-chlorophenyl group in all analogs contributes to π-π stacking interactions in target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
